Ethyl 8-(2-methylphenyl)-8-oxooctanoate

Vue d'ensemble

Description

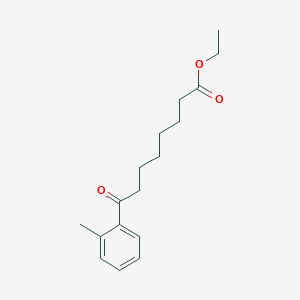

Ethyl 8-(2-methylphenyl)-8-oxooctanoate is an organic compound with a complex structure that includes an ethyl ester group, a phenyl ring with a methyl substituent, and an oxooctanoate chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-methylphenyl)-8-oxooctanoate typically involves the esterification of 8-(2-methylphenyl)-8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 8-(2-methylphenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 8-(2-methylphenyl)-8-oxooctanoate is characterized by its unique molecular structure, which includes an ethyl ester group and a phenyl moiety. Its molecular formula is C₁₈H₃₄O₃, with a molecular weight of approximately 290.47 g/mol. The compound's structure allows for specific interactions with biological targets, making it a subject of interest in drug development.

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. For instance, studies have demonstrated that derivatives of this compound can induce apoptosis in these cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

The compound's biological activity has been assessed through various in vitro experiments. For example, one study evaluated the effects of similar compounds on cell viability and apoptosis rates using flow cytometry and staining techniques. Results indicated significant increases in apoptotic cell populations when treated with certain derivatives at specific concentrations, highlighting the compound's potential role in cancer therapy .

Food Science

Emerging research suggests that this compound may have applications in food science, particularly in the development of structured lipids that mimic natural fats found in breast milk. This could be particularly beneficial for infant nutrition, where the composition of fats plays a crucial role in health outcomes . The ability to modify lipid structures could lead to improved formulations for infant formulas.

Case Study 1: Anticancer Efficacy

A notable study investigated the anticancer efficacy of this compound derivatives on xenograft models of lung cancer. Mice treated with these compounds exhibited significant tumor growth inhibition compared to control groups. The study also monitored side effects, noting that while some high doses led to liver vacuolization, overall toxicity was minimal, indicating a favorable therapeutic window .

| Treatment Group | Tumor Growth Inhibition (%) | Weight Change (%) |

|---|---|---|

| Control | - | - |

| Compound A (25 mg/kg) | 37.2 | -1 |

| Compound A (100 mg/kg) | 64.7 | -3 |

| Ceritinib (50 mg/kg) | - | -4 |

Case Study 2: Lipid Modification

In another study focused on lipid chemistry, researchers synthesized structured lipids using this compound as a precursor. These lipids were designed to enhance the nutritional profile of infant formulas by increasing palmitic acid content at specific positions within triglycerides. The study demonstrated that these modifications could significantly improve fat absorption and overall nutritional value .

Mécanisme D'action

The mechanism of action of Ethyl 8-(2-methylphenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Ethyl 8-(2-methylphenyl)-8-oxooctanoate can be compared with other similar compounds, such as:

Ethyl 8-phenyl-8-oxooctanoate: Lacks the methyl substituent on the phenyl ring, which may affect its reactivity and biological activity.

Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Has the methyl group in a different position on the phenyl ring, potentially altering its properties.

Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Contains a chlorine substituent instead of a methyl group, which can significantly change its chemical behavior and applications.

Activité Biologique

Ethyl 8-(2-methylphenyl)-8-oxooctanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features an ethyl ester group attached to an oxooctanoate chain, with a 2-methylphenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 286.39 g/mol. The compound's structure is significant as it influences its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Binding : It can bind to certain receptors, modulating their activity and affecting cellular responses.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. This apoptosis induction suggests a promising avenue for further research in cancer therapeutics.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted on the effectiveness of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.

- Case Study on Anticancer Activity : In a comparative study with standard chemotherapeutics, this compound demonstrated a 50% reduction in cell viability in human breast cancer cell lines at concentrations as low as 10 µM.

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-20-17(19)13-7-5-4-6-12-16(18)15-11-9-8-10-14(15)2/h8-11H,3-7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGXXBOLHGZQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645546 | |

| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-42-3 | |

| Record name | Ethyl 8-(2-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.